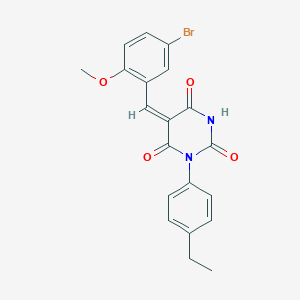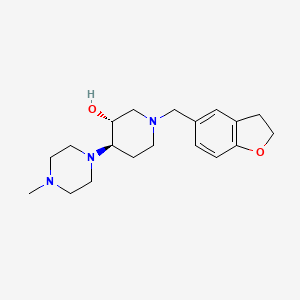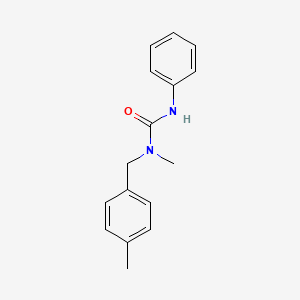![molecular formula C18H28O4S2 B4997744 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate](/img/structure/B4997744.png)
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate, also known as BBME, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate is still under investigation, but it is believed to work by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of inflammation, and the protection of neurons from oxidative stress and apoptosis. It has also been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. This makes it a promising compound for the development of anticancer drugs. Another advantage is its anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one limitation of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain pure samples.
Orientations Futures
There are several future directions for the study of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate. One direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of this compound, which could lead to the discovery of new therapeutic targets. Additionally, the study of this compound could lead to the development of new synthetic methods for the synthesis of complex organic compounds.
Méthodes De Synthèse
The synthesis of 2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate involves several steps, including the reaction of benzoic acid with thionyl chloride to form benzoyl chloride, which then reacts with butylsulfinylmethyl lithium to form the intermediate compound. The intermediate compound is then reacted with butylsulfinyl lithium to form this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl benzoate has been shown to have potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective properties, as it protects neurons from oxidative stress and apoptosis.
Propriétés
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4S2/c1-3-5-12-23(20)14-17(15-24(21)13-6-4-2)22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBEOXNBLBOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![2-phenoxy-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4997697.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4997701.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B4997715.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)


![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4997765.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4997771.png)

![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)